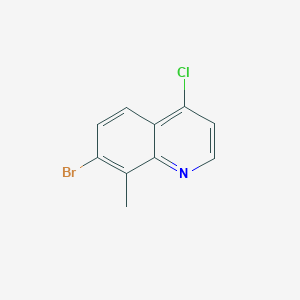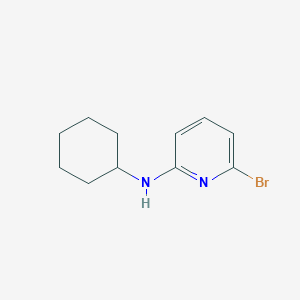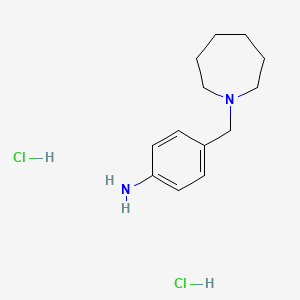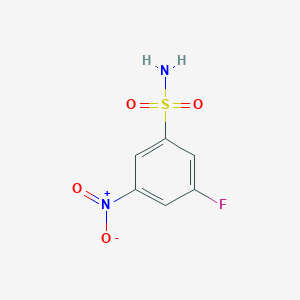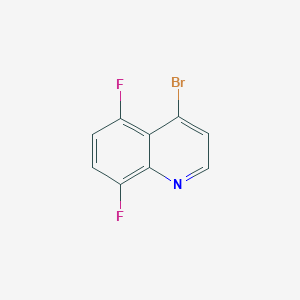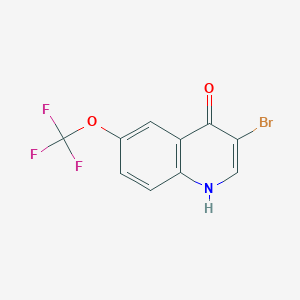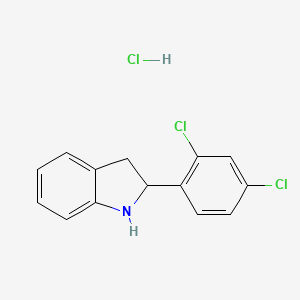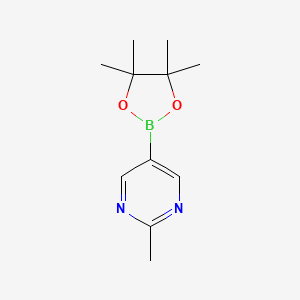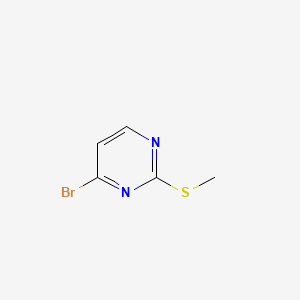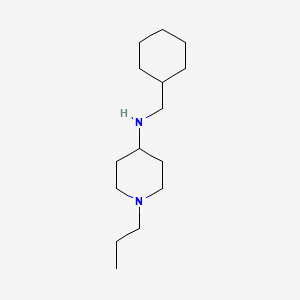![molecular formula C10H14N2O B1371811 [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol CAS No. 930110-98-8](/img/structure/B1371811.png)
[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
Übersicht
Beschreibung
“[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known as Prolinol, an amino alcohol formed by the reduction of the amino acid proline .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” is characterized by a pyrrolidine ring and a pyridinyl methanol moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The PubChem database provides the molecular formula as C5H11NO .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a common feature in many biologically active compounds. It’s used extensively in drug discovery because it can efficiently explore pharmacophore space due to its sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional coverage, which is beneficial for binding to biological targets. “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” could serve as a scaffold for developing new drugs with selective activity against various diseases.
Anti-Fibrosis Therapeutics
Compounds with a pyridinyl moiety have shown potential in the treatment of fibrotic diseases. Novel 2-(pyridin-2-yl) pyrimidine derivatives, for instance, have demonstrated better anti-fibrotic activities than some existing drugs . The compound could be investigated for its efficacy in inhibiting fibrosis, potentially leading to the development of new anti-fibrotic medications.
Carbonic Anhydrase Inhibition
The pyrrolidine-2,5-dione scaffold, which is structurally related to pyrrolidine, has been used to create inhibitors for carbonic anhydrase isoenzymes . These enzymes are involved in various diseases, such as glaucoma and edema. Research into “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” could explore its potential as a carbonic anhydrase inhibitor.
Synthesis of Heterocyclic Compounds
The pyrrolidine ring is a key intermediate in the synthesis of complex heterocyclic compounds. It can be constructed from different cyclic or acyclic precursors or functionalized if preformed . “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” could be used in multi-component reactions to synthesize novel heterocycles with potential therapeutic applications.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring makes it an important component in the stereoselective synthesis of drugs. Different stereoisomers of compounds can lead to different biological profiles due to their distinct binding modes to enantioselective proteins . Research could focus on the stereoselective synthesis capabilities of “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol”.
Pharmacokinetic Modulation
Incorporating heterocyclic structures like pyrrolidine can modify the physicochemical parameters of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME) properties . “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” could be studied for its role in enhancing the pharmacokinetic profile of new drug candidates.
Biological Activity Profiling
The pyrrolidine ring’s contribution to the stereochemistry of a molecule can influence its biological activity. Research into “[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” could include profiling its biological activity across different targets, helping to understand the structure-activity relationship (SAR) of such compounds .
Novel Synthetic Methodologies
The compound could be used to develop new synthetic methodologies, such as solvent-involved multi-component reactions, which are valuable for constructing complex molecules with good functional group tolerance .
Eigenschaften
IUPAC Name |
(5-pyrrolidin-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWULQJNDPJFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640247 | |
| Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyrrolidin-1-ylpyridin-2-YL)methanol | |
CAS RN |
930110-98-8 | |
| Record name | 5-(1-Pyrrolidinyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)
